![molecular formula C7H4BrN3O2 B1374338 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid CAS No. 944903-05-3](/img/structure/B1374338.png)

6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid

Overview

Description

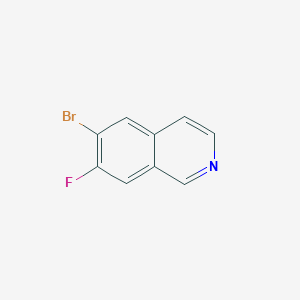

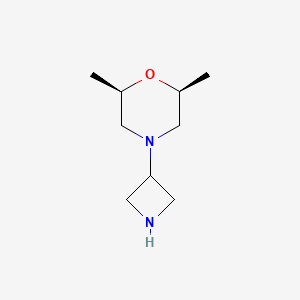

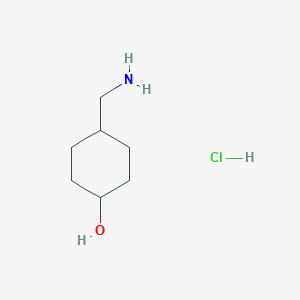

6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid is a chemical compound with the molecular formula C7H4BrN3O2 . It has a molecular weight of 242.03 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of imidazo[1,2-A]pyridines, including this compound, has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-A]pyridines have been developed, with emphasis on the ecological impact of the methods and mechanistic aspects .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrN3O2/c8-4-1-9-7-10-2-5(6(12)13)11(7)3-4/h1-3H,(H,12,13) .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications

1. Pharmaceutical Synthesis

In the pharmaceutical industry, 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid derivatives have shown promise, particularly in the formation of dimerization products that are potential agents for anti-cancer and anti-TB treatments. The Suzuki–Miyaura borylation reaction, a palladium-catalyzed process, is instrumental in creating these derivatives. This method efficiently produces various active agents, with some derivatives demonstrating moderate activity against tuberculosis and particular potency in NCI-60 anti-cancer screening across nine cancer panels (Sanghavi et al., 2022).

2. Biological Activity in Ribonucleosides

Research on 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which can be prepared using similar compounds to this compound, shows significant activity against certain viruses and tumor cells. These compounds, including guanosine analogues, have demonstrated moderate antitumor activity in vitro against L1210 and P388 leukemia, as well as effectiveness against measles (Petrie et al., 1985).

3. Synthesis of Heterocyclic Compounds

This compound is significant in the synthesis of various heterocyclic compounds. It plays a role in creating imidazo[1,2-c]pyrimidine derivatives, which are formed from the reaction of 4-aminopyrimidines with methyl ketones and bromine. These derivatives have applications in creating unique molecular structures with potential pharmacological uses (Rogul'chenko et al., 1975).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-A]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to explore eco-friendly synthesis methods and further investigate the biological activities of these compounds .

Properties

IUPAC Name |

6-bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-1-9-7-10-2-5(6(12)13)11(7)3-4/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGTIVUKTZYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(C=NC2=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80737408 | |

| Record name | 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944903-05-3 | |

| Record name | 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-benzofuro[3,2-c]carbazole](/img/structure/B1374261.png)

![7-Bromothieno[3,2-b]pyridine](/img/structure/B1374275.png)